![molecular formula C17H17NO3 B3014292 [(1-苯乙基)氨基羰基]甲基苯甲酸酯 CAS No. 1008584-14-2](/img/structure/B3014292.png)

[(1-苯乙基)氨基羰基]甲基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

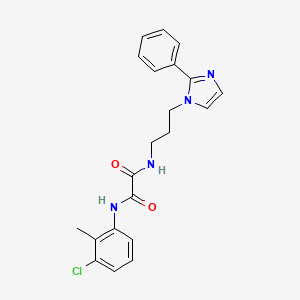

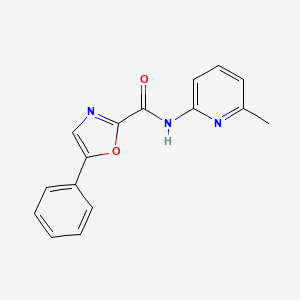

Synthesis Analysis

The synthesis of benzoate derivatives is a common theme in the provided papers. For instance, a novel Schiff base compound related to benzoate esters is synthesized from benzylamine and 4-carboxybenzaldehyde in ethanol, as reported in one of the studies . Another paper describes the synthesis of methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives and their antibacterial activity . These methods could potentially be adapted for the synthesis of “[(1-Phenylethyl)carbamoyl]methyl benzoate” by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is crucial for their properties and applications. For example, the crystal structure of a zwitterionic benzoate derivative is stabilized by hydrogen bonds and offset π–π stacking interactions . Similarly, the molecular structure of another benzoate compound is elucidated using various spectroscopic techniques and single-crystal X-ray diffraction . These studies highlight the importance of molecular structure in determining the physical and chemical properties of benzoate derivatives.

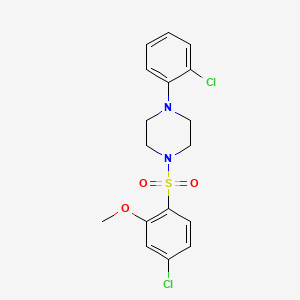

Chemical Reactions Analysis

The reactivity of benzoate derivatives is explored in several papers. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate is used in the synthesis of various fused pyranones, demonstrating the compound's versatility in forming different ring systems . The chemical reactions involving benzoate derivatives are influenced by their molecular structure, as well as the presence of substituents that can affect the electron density and reactivity of the molecule.

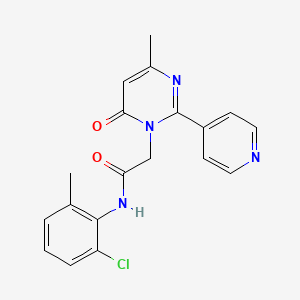

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are determined by their molecular structure and the nature of their substituents. Mesogenic compounds with benzoate moieties exhibit classical nematic and/or smectic phases, with their properties being influenced by the molecular core shape and the length of the alkyl chain . Quantum chemical calculations are used to investigate the optoelectronic properties of a novel Schiff base benzoate compound, suggesting potential applications in lasers and frequency-converting devices . These studies provide a comprehensive understanding of how the structure of benzoate derivatives affects their physical and chemical properties.

科学研究应用

晶体工程和相变

- 对类似于[(1-苯乙基)氨基羰基]甲基苯甲酸酯的分子结构(如2-(咔唑-9-基)苯甲酸甲酯)的研究在晶体工程中显示出重要的见解。高压条件可以诱导此类分子的相变,突出了分子构象和堆积效率在晶体稳定性中的作用 压力作为晶体工程中的工具:诱导高 Z' 结构中的相变.

合成化学

- [(1-苯乙基)氨基羰基]甲基苯甲酸酯及其衍生物在合成化学中得到应用,例如在生成 α-羟基和 α-氯苄基碳负离子中。这些过程涉及复杂的反应,可以形成有价值的中间体以用于进一步的化学合成 作为 α-羟基和 α-氯苄基碳负离子当量的反向极化亚砜试剂.

聚合物和材料科学

- 含有类似于[(1-苯乙基)氨基羰基]甲基苯甲酸酯结构的芳基羧酸官能化聚合物已被探索其形成稀土金属配合物的能力。这些配合物表现出增强的荧光发射,展示了在传感、成像和发光器件的材料科学中的潜在应用 由芳基羧酸官能化聚苯乙烯和 Tb(III) 离子组成的聚合物-稀土配合物的制备、结构和荧光发射研究.

催化和反应机理

- 该化合物及其相关的化学结构参与了提高化学反应效率的催化过程。例如,钯催化的简单羧酸中的 sp2 和 sp3 C-H 键的甲基化和芳基化展示了这些化合物在促进复杂化学转化中的作用 钯催化的简单羧酸中的 sp2 和 sp3 C-H 键的甲基化和芳基化.

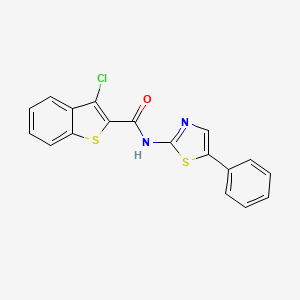

光致发光

- 1,3,4-恶二唑化合物等衍生物表现出显着的光致发光特性。这些材料在结构上可以与[(1-苯乙基)氨基羰基]甲基苯甲酸酯相关,由于其发光特性,显示出在发光器件和光学材料中的应用潜力 含有 1,3,4-恶二唑荧光团的新型中间相的合成、介晶行为和光致发光特性.

属性

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-13(14-8-4-2-5-9-14)18-16(19)12-21-17(20)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRCMTVEXZEFTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)

![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)

![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)